11-Hydroxy-sugiol is a bioactive compound classified as an abietane diterpenoid, which is derived from sugiol. It features a hydroxyl group at the 11th position of the sugiol structure, enhancing its biological activity. This compound is primarily sourced from various conifer species and certain angiosperms, particularly those in the Salvia genus. 11-Hydroxy-sugiol has garnered attention due to its potential therapeutic applications, particularly as an enzyme inhibitor.
11-Hydroxy-sugiol is synthesized from sugiol, which itself is a naturally occurring phenolic diterpenoid found predominantly in conifers such as those in the Cupressaceae and Podocarpaceae families. The classification of 11-hydroxy-sugiol includes:
The presence of this compound in plant tissues serves as a biomarker for specific conifer families and contributes to the ecological understanding of these species.
The synthesis of 11-hydroxy-sugiol can be achieved through several methods:
The molecular formula of 11-hydroxy-sugiol is with a molecular weight of approximately 316.43 g/mol. The structure includes:
The compound's structural details can be represented as follows:
C[C@]1(C)[C@]2(C[C@]1(C)C(=C(C2)O)C(=O)C(C)C)C(C)(C)O
11-Hydroxy-sugiol participates in various chemical reactions, including:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 11-hydroxy-sugiol primarily involves its role as an inhibitor of specific enzymes:
The compound's IC50 value for cytotoxicity has been reported at approximately 1.2 μg/mL against certain cancer cell lines, indicating significant biological activity .
While comprehensive data on physical properties may be limited, some known attributes include:
Additional safety data sheets provide information on handling and potential hazards associated with exposure .
11-Hydroxy-sugiol has various applications in scientific research:
11-Hydroxy-sugiol is a hydroxylated abietane-type diterpenoid formed via regioselective oxidation at the C11 position of its precursor, sugiol. This hydroxylation represents a critical branch point in the biosynthesis of bioactive norditerpenoids like tanshinones and phenolic abietanes across Salvia species. The reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), which exhibit strict substrate specificity for sugiol or its immediate precursor ferruginol. Hydroxylation at C11 introduces a polar functional group that enables downstream modifications, including further oxidations, demethylations, and ring rearrangements essential for generating structural diversity in diterpenoid natural products [4] [7].
Metabolomic studies of Salvia apiana roots and leaves reveal distinct hydroxylation patterns: roots accumulate 11-hydroxy-sugiol as a precursor to tanshinones (e.g., cryptotanshinone), while leaves utilize it for carnosic acid derivatives. This compartmentalization is driven by tissue-specific expression of hydroxylases and downstream modifying enzymes. The C11 hydroxyl group also enhances molecular stability, facilitating the accumulation of 11-hydroxy-sugiol in plant resins and fossil records, where it serves as a chemotaxonomic biomarker [4] [10].
Table 1: Distribution of 11-Hydroxy-sugiol and Precursors in Salvia Species
Species | Tissue | Sugiol (μg/g DW) | 11-Hydroxy-sugiol (μg/g DW) | Major Downstream Metabolites |
---|---|---|---|---|
S. grandifolia | Roots | 8.2 ± 0.9 | 12.5 ± 1.3 | Cryptotanshinone, Tanshinone IIA |
S. grandifolia | Leaves | 5.7 ± 0.6 | 9.8 ± 1.1 | Carnosic acid, Rosmanol |
S. miltiorrhiza | Roots | 6.3 ± 0.7 | 4.2 ± 0.5 | Tanshinone I, Dihydrotanshinone I |
S. apiana | Roots | 3.9 ± 0.4 | 7.1 ± 0.8 | Cryptotanshinone, 11,20-Dihydroxy-sugiol |
Data derived from UPLC-Q-TOF-MS metabolomic profiling [4].
The CYP76AH subfamily of cytochrome P450 enzymes exclusively governs the C11 hydroxylation of sugiol to form 11-hydroxy-sugiol. These enzymes exhibit bifunctionality: they hydroxylate ferruginol at C11 to generate sugiol and subsequently catalyze sugiol’s C11 hydroxylation. Phylogenetic analysis of 420 CYP76AH genes from 48 Salvia species reveals three major clades:
Functional characterization of 15 CYP76AH enzymes across 10 Salvia species identified SmCYP76AH3 (S. miltiorrhiza) and SgCYP76AH24 (S. grandifolia) as the most efficient 11-hydroxy-sugiol synthases. SmCYP76AH3 converts 85% of ferruginol to sugiol and 78% of sugiol to 11-hydroxy-sugiol within 60 minutes in engineered yeast systems. Its catalytic efficiency (kcat/Km) for sugiol (4.2 × 104 M−1s−1) exceeds that of other isoforms by >2-fold due to conserved residues (F395, I403) in the substrate-binding pocket that optimize sugiol positioning [7] [8].
Table 2: Catalytic Parameters of Key CYP76AH Enzymes in 11-Hydroxy-sugiol Biosynthesis
Enzyme | Species | Km (μM) | kcat (min−1) | kcat/Km (M−1s−1) | Regioselectivity |
---|---|---|---|---|---|
SmCYP76AH3 | S. miltiorrhiza | 8.7 ± 0.9 | 12.3 ± 1.2 | 4.2 × 104 | C11-OH |
SgCYP76AH24 | S. grandifolia | 10.2 ± 1.1 | 11.8 ± 1.1 | 3.5 × 104 | C11-OH |
SaCYP76AH22 | S. apiana | 15.6 ± 1.6 | 8.4 ± 0.8 | 1.7 × 104 | C7/C11-OH |
CfCYP76AH16 | C. forskohlii | 21.3 ± 2.2 | 6.1 ± 0.6 | 0.9 × 104 | C12-OH |
Kinetic parameters measured using recombinant enzymes and sugiol as substrate [7] [8].
The spatial and temporal biosynthesis of 11-hydroxy-sugiol is orchestrated by coordinated expression of diterpenoid synthases and CYP450s. In S. grandifolia, genes encoding copalyl diphosphate synthase (SgCPS1), kaurene synthase-like (SgKSL1), and CYP76AH subfamily enzymes exhibit root-specific expression, correlating with 11-hydroxy-sugiol accumulation in root periderm and xylem. Three transcriptional regulators drive this tissue specificity:
Time-course transcriptomics in S. abrotanoides and S. yangii revealed "transcriptional bursts" – synchronized 6–12-hour peaks in CPS, KSL, and CYP76AH expression during early exponential growth. These bursts precede 11-hydroxy-sugiol accumulation by 24–48 hours, indicating transcriptional priming of precursor supply. Hairy root cultures of S. miltiorrhiza treated with methyl jasmonate showed 8.3-fold upregulation of SmCYP76AH3 within 4 hours, confirming jasmonate-responsive elements in its promoter [5] [6] [9].
Table 3: Tissue-Specific Expression of 11-Hydroxy-sugiol Pathway Genes (RPKM)
Gene | Function | S. grandifolia Roots | S. grandifolia Leaves | S. miltiorrhiza Roots |
---|---|---|---|---|
DXS | MEP pathway entry | 348.2 ± 32.1 | 112.6 ± 10.8 | 297.4 ± 28.3 |
GGPPS | GGPP synthase | 210.7 ± 19.8 | 85.3 ± 8.2 | 189.2 ± 17.9 |
CPS | Copalyl diphosphate synthase | 175.9 ± 16.5 | 22.1 ± 2.1 | 153.8 ± 14.6 |
KSL | Miltiradiene synthase | 142.6 ± 13.4 | 18.7 ± 1.8 | 134.5 ± 12.7 |
CYP76AH1 | Ferruginol synthase | 98.3 ± 9.2 | 10.5 ± 1.0 | 87.2 ± 8.1 |
CYP76AH3/24 | Sugiol/11-OH-sugiol synthase | 126.4 ± 11.9 | 8.3 ± 0.8 | 101.7 ± 9.6 |
RPKM = Reads Per Kilobase Million; data from Illumina-based transcriptomes [5] [6].
Biosynthetic gene clusters (BGCs) for phenolic abietanes have evolved divergently across Salvia species, explaining chemotypic differences in 11-hydroxy-sugiol accumulation. Comparative genomics of 16 tanshinone-producing Salvia species reveals two BGC architectures:
CYP76AH enzymes in Type I BGCs share 95–98% amino acid identity, while Type II BGCs show <85% identity due to non-synonymous mutations at substrate-recognition sites (SRS). Key residue substitutions include:
Table 4: Genetic Divergence in CYP76AH Genes Across Salvia Species
Species | CYP76AH Isoform | Amino Acid Identity vs. SmCYP76AH3 (%) | Key Residue Variations | 11-Hydroxy-sugiol Content (Roots, μg/g DW) |
---|---|---|---|---|
S. miltiorrhiza | SmCYP76AH3 | 100 | None | 12.5 ± 1.3 |
S. grandifolia | SgCYP76AH24 | 98.7 | I303→V | 11.9 ± 1.1 |
S. apiana | SaCYP76AH22 | 84.5 | V103→I, L395→F | 7.1 ± 0.8 |
S. fruticosa | SfCYP76AH57 | 82.1 | F395→L | 3.2 ± 0.3 |
S. yangii | SyCYP76AH89 | 86.3 | A297→T | 5.6 ± 0.6 |
Data based on PacBio SMRT sequencing and heterologous expression assays [7] [10].
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